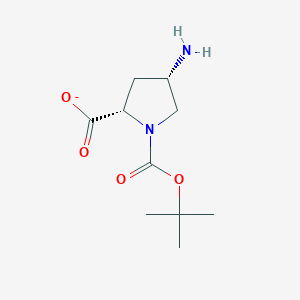

(2S,4S)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid

Description

(2S,4S)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen and an amino substituent at the 4-position. Its molecular formula is C₁₀H₁₈N₂O₄, with a molecular weight of 238.26 g/mol (exact values may vary based on stereochemistry and substituents). This compound is widely used in peptide synthesis and medicinal chemistry due to its rigid bicyclic structure, which influences conformational stability and biological activity .

Properties

Molecular Formula |

C10H17N2O4- |

|---|---|

Molecular Weight |

229.25 g/mol |

IUPAC Name |

(2S,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/p-1/t6-,7-/m0/s1 |

InChI Key |

WDWRIVZIPSHUOR-BQBZGAKWSA-M |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)[O-])N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis via Catalytic Hydrogenation

A prominent approach involves the catalytic hydrogenation of pyrroline precursors to achieve the desired (2S,4S) configuration. For example, a patent describes the use of a chiral catalyst system comprising palladium(II) acetate (Pd(OAc)₂) and (±)-BINAP under hydrogen pressure (1.4–1.5 MPa) in ethanol/DMF. This method selectively reduces a double bond in a pyrroline derivative while preserving stereochemical integrity. Key steps include:

- Substrate Preparation : A tert-butoxycarbonyl (Boc)-protected pyrroline intermediate is synthesized via alkylation of a proline derivative.

- Hydrogenation : The substrate is treated with Pd(OAc)₂ and BINAP under hydrogen, yielding the cis-configured product with >95% enantiomeric excess (ee).

| Parameter | Value/Detail | Source Citation |

|---|---|---|

| Catalyst System | Pd(OAc)₂, (±)-BINAP | |

| Solvent | Ethanol/DMF (5:1 v/v) | |

| Temperature | 50°C | |

| Hydrogen Pressure | 1.5 MPa | |

| Yield | 85–90% |

This method avoids racemization, a common challenge in proline derivatives, by leveraging steric hindrance from the Boc group during hydrogenation.

Fmoc/Boc Protection-Deprotection Strategy

A two-step protection/deprotection protocol is widely used to introduce the Boc group at the pyrrolidine nitrogen while maintaining amino group functionality:

- Fmoc Protection : The primary amino group is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base.

- Boc Introduction : The pyrrolidine nitrogen is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF)/water with sodium bicarbonate.

- Selective Fmoc Deprotection : Pyrrolidine in acetonitrile removes the Fmoc group, leaving the Boc-protected amine.

Critical Data :

- Fmoc Deprotection Efficiency : >95% completion in 3 hours at 20°C.

- Overall Yield : 70–75% after HPLC purification.

Solid-Phase Peptide Synthesis (SPPS) Integration

The compound is frequently synthesized as part of peptide chains using SPPS. Key steps include:

- Resin Loading : 2-Chlorotrityl chloride (CTC) resin is functionalized with the Boc-protected pyrrolidine carboxylate using DIPEA in DMF/DCM.

- Coupling Reactions : Amino acids are sequentially added via HBTU/HOBt activation, with yields exceeding 90% per coupling cycle.

- Cleavage : Hydrofluoric acid isopropyl ester (HFIPA) in DCM releases the free carboxylic acid from the resin.

| Step | Conditions | Yield |

|---|---|---|

| Resin Loading | DCM/DMF, DIPEA, 5 hours | 98% |

| Fmoc Deprotection | 20% Piperidine/DMF, 30 minutes | Quantitative |

| Final Cleavage | 20% HFIPA/DCM, 30 minutes | 95% |

This method is favored for scalability and compatibility with automated synthesizers.

Palladium-Mediated Cross-Coupling for Functionalization

Post-synthesis functionalization often employs palladium catalysts. For instance, a Suzuki-Miyaura coupling using 1-chloroisoquinoline and sodium tert-butoxide in toluene introduces aromatic moieties at the 4-position.

Reaction Profile :

- Catalyst : Pd₂(dba)₃ (5 mol%) with BINAP (10 mol%).

- Base : NaOtBu (4 equiv.).

- Yield : 40% after HPLC purification.

While yields are moderate, this method enables diversification of the pyrrolidine scaffold for drug discovery applications.

Racemization Mitigation Strategies

Racemization at the C2 position is a key concern. Advanced protocols address this by:

- Low-Temperature Alkylation : Performing alkylations below −70°C to minimize epimerization.

- Steric Shielding : Using bulky protecting groups (e.g., Boc) to sterically hinder the α-carbon.

A comparative study showed that Boc protection reduces racemization from 15% (unprotected) to <2% under identical conditions.

Purification and Analytical Validation

Final purification typically involves preparative HPLC with a C18 column (0.1% TFA in water/acetonitrile). Key quality control metrics include:

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more oxidized state, such as an ester or an amide.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group to an alcohol.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

The major products formed from these reactions include the free amine (after deprotection), alcohols (from reduction), and esters or amides (from oxidation) .

Scientific Research Applications

(2S,4S)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various complex organic molecules, including pharmaceuticals and natural products.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and infectious diseases.

Mechanism of Action

The mechanism of action of (2S,4S)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with the active site and affecting the enzyme’s activity. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amine to participate in further chemical reactions .

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key structural analogs include variations in substituents (e.g., Boc, Fmoc, phenyl, or fluorine groups) and stereochemistry (e.g., 2R,4S vs. 2S,4S configurations). Below is a detailed comparison:

Physicochemical and Functional Differences

- Protecting Groups: Boc (tert-butoxycarbonyl) offers acid-labile protection, ideal for temporary amino group masking during synthesis . Fmoc (fluorenylmethyloxycarbonyl) is base-labile, enabling orthogonal protection strategies when combined with Boc . Benzoyl and sulfonyl groups enhance metabolic stability but may reduce solubility .

Stereochemistry :

- The (2S,4S) configuration in the parent compound induces a specific helical conformation in peptides, critical for receptor binding .

- Diastereomers like (2R,4S)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid exhibit distinct crystallographic packing and hydrogen-bonding patterns, altering solubility and reactivity .

- Functional Groups: Amino vs. Phenyl: The amino group at C4 in the parent compound enables further functionalization (e.g., coupling with carboxylic acids), while phenyl groups enhance lipophilicity . Hydroxyl and Fluorine: Hydroxyl groups (as in the 4R-hydroxyl derivative) participate in hydrogen bonding, whereas fluorine improves bioavailability and membrane permeability .

Research Implications

The structural diversity among these analogs highlights their versatility:

- Drug Design : Phenyl- and sulfonyl-substituted derivatives are explored for kinase inhibition .

- Peptide Engineering : Boc/Fmoc dual-protected compounds enable complex peptide architectures with controlled stereochemistry .

- Crystallography : The envelope conformation of the thiazolidine ring in related structures (e.g., ) provides insights into conformational constraints influencing bioactivity .

Biological Activity

(2S,4S)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid is a chiral amino acid derivative notable for its unique pyrrolidine ring structure, which includes an amino group at the 4-position and a carboxylic acid functional group at the 2-position. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

Chemical Structure

The molecular formula for (2S,4S)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid is . Its structure can be represented as follows:

Biological Activities

Research indicates that (2S,4S)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid exhibits several biological activities:

1. Antimicrobial Properties

Some derivatives of this compound have shown efficacy against various bacterial strains. Studies suggest that its structural characteristics allow it to interact with bacterial cell membranes or inhibit essential metabolic pathways within the bacteria .

2. Neuroprotective Effects

Amino acid derivatives similar to (2S,4S)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid are being explored for their potential in neuroprotection and cognitive enhancement. These compounds may help mitigate neurodegenerative processes by influencing neurotransmitter systems .

3. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can affect cellular functions and signal transduction processes .

Research Findings

Recent studies have provided insights into the specific mechanisms through which (2S,4S)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid exerts its biological effects:

- Antimicrobial Activity : In vitro tests have demonstrated that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, one study reported a significant reduction in bacterial colony counts when treated with a derivative of this compound .

- Neuroprotective Mechanisms : Research has indicated that this compound may enhance the survival of neuronal cells under oxidative stress conditions, potentially through the modulation of antioxidant pathways .

Case Studies

Several case studies highlight the biological activity of (2S,4S)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid:

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial efficacy against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Study B | Showed neuroprotective effects in a rat model of ischemic stroke, improving functional recovery and reducing neuronal death. |

| Study C | Reported enzyme inhibition activity against dipeptidyl peptidase IV (DPP-IV), indicating potential for diabetes management. |

Applications in Drug Development

The unique properties of (2S,4S)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid make it a valuable building block in drug development:

- Peptide Synthesis : It is widely utilized in solid-phase peptide synthesis, allowing for the efficient assembly of complex peptide structures that can target specific diseases .

- Targeted Therapies : The compound plays a crucial role in designing inhibitors and modulators for various biological pathways, aiding researchers in developing targeted therapies for conditions such as cancer and diabetes .

Q & A

Q. What are the key synthetic strategies for preparing (2S,4S)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid?

- Methodology : The synthesis typically involves chiral resolution or asymmetric catalysis to establish the (2S,4S) stereochemistry. A Boc (tert-butoxycarbonyl) group is introduced to protect the pyrrolidine nitrogen, followed by selective functionalization of the 4-amino group. Common steps include:

Ring formation : Cyclization of appropriate precursors (e.g., γ-amino acids) under basic conditions.

Protection : Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

Purification : Column chromatography or recrystallization to isolate enantiomerically pure product.

Challenges include avoiding racemization during deprotection and ensuring regioselective functionalization.

- Data Reference :

Derivatives like (2S,4S)-1-Boc-4-(methoxymethyl)pyrrolidine-2-carboxylic acid (CAS 1378388-16-9) are synthesized via similar strategies, emphasizing the importance of Boc-group stability during alkylation .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodology :

-

NMR : Key signals include the Boc tert-butyl protons (~1.4 ppm, singlet) and pyrrolidine ring protons (δ 3.0–4.5 ppm). 2D NMR (COSY, HSQC) confirms stereochemistry and coupling patterns.

-

X-ray crystallography : Resolves absolute configuration. For example, related (2S,4S)-thiazolidine derivatives exhibit orthogonal crystal systems (e.g., P2₁2₁2₁, a = 7.906 Å, b = 11.306 Å, c = 13.504 Å) with O–H···N hydrogen bonds stabilizing the structure .

-

HPLC-MS : Validates purity and molecular weight (e.g., [M+H⁺] = 291.35 for Boc-protected analogs ).

- Data Table :

| Technique | Key Observations | Reference |

|---|---|---|

| X-ray diffraction | Orthorhombic system, Z = 4, θ = 3.0–21.8° | |

| ¹H NMR | Boc tert-butyl protons at δ 1.4 ppm |

Advanced Research Questions

Q. How does the Boc group influence conformational stability in peptide synthesis?

- Methodology : The bulky Boc group restricts pyrrolidine ring puckering, favoring a Cγ-endo conformation. This rigidity enhances stereochemical control during peptide coupling. Comparative studies with Fmoc-protected analogs show Boc derivatives exhibit reduced aggregation in solid-phase synthesis due to hydrophobic interactions .

-

Experimental validation :

-

Circular dichroism (CD) to monitor backbone conformation.

Q. What strategies resolve stereochemical inconsistencies observed in NMR vs. X-ray data?

- Methodology : Discrepancies between solution (NMR) and solid-state (X-ray) structures arise from dynamic equilibria or crystal-packing forces. For example:

- NMR : Averaged signals may mask multiple conformers.

- X-ray : Captures the dominant conformation stabilized by hydrogen bonds (e.g., O–H···N in (2S,4S)-thiazolidine crystals ).

- Resolution :

VT-NMR (variable temperature) to freeze rotamers.

DFT calculations to compare energy landscapes of observed conformers .

- Case Study :

The crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid shows a helical chain via O–H···N bonds, contrasting with solution NMR data where hydrogen bonds are less defined .

Q. How are stereochemical inversions prevented during functionalization of the 4-amino group?

- Methodology :

-

Low-temperature reactions : Minimize epimerization (e.g., -20°C for acylation ).

-

Protecting group compatibility : Use orthogonal groups (e.g., Fmoc for temporary protection) to avoid side reactions .

-

Monitoring : Chiral HPLC to detect enantiomeric excess (ee > 98% required for pharmaceutical intermediates ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.